Methyl 4-fluoro-3-phenoxybenzoate
CAS No.: 117252-08-1
Cat. No.: VC17963149
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117252-08-1 |
---|---|
Molecular Formula | C14H11FO3 |
Molecular Weight | 246.23 g/mol |
IUPAC Name | methyl 4-fluoro-3-phenoxybenzoate |
Standard InChI | InChI=1S/C14H11FO3/c1-17-14(16)10-7-8-12(15)13(9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 |
Standard InChI Key | JYKULQBXNKHHEF-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 4-fluoro-3-phenoxybenzoate has the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.24 g/mol . Key structural features include:
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A benzoate ester backbone with a fluorine substituent at the 4-position and a phenoxy group at the 3-position.
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A polar surface area (PSA) of 35.53 Ų, influencing solubility and reactivity .
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LogP (octanol-water partition coefficient) of 3.40, indicating moderate lipophilicity .
The compound’s InChIKey (JYKULQBXNKHHEF-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2) provide precise descriptors for computational and experimental studies .
Synthesis and Reaction Pathways
Key Synthetic Routes
Methyl 4-fluoro-3-phenoxybenzoate is synthesized via nucleophilic aromatic substitution or esterification reactions. A documented method involves:
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Phenoxy Group Introduction: Reacting 4-fluoro-3-hydroxybenzoic acid with iodobenzene under basic conditions to form 4-fluoro-3-phenoxybenzoic acid .
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Esterification: Treating the intermediate with methanol in the presence of sulfuric acid to yield the final ester .
Representative Reaction:
Catalytic Hydrogenation and Functionalization
The compound’s nitro analogs (e.g., methyl 4-fluoro-3-nitrobenzoate) are often reduced using palladium on carbon (Pd/C) under hydrogen atmosphere to produce aminobenzoate derivatives, which are precursors for further functionalization . For example:
Physicochemical Properties
Spectral Data
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¹H NMR (300 MHz, DMSO-d₆): Signals at δ 8.65 (d, J=2.03 Hz, 1H), 7.86 (d, J=8.14 Hz, 1H), and 3.96 (s, 3H) confirm the ester and aromatic protons .
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FTIR: Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .
Solubility and Stability
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Solubility: Sparingly soluble in water (1.23 mg/mL) but highly soluble in organic solvents like ethyl acetate and methanol .
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or alkaline conditions .
Applications in Agrochemical Synthesis
Role in Pyrethroid Production
Methyl 4-fluoro-3-phenoxybenzoate is a key intermediate in synthesizing beta-cyfluthrin, a potent pyrethroid insecticide. The compound undergoes ester hydrolysis to form 4-fluoro-3-phenoxybenzoic acid, which is subsequently coupled with cyclopropanecarboxylic acid derivatives .
Beta-Cyfluthrin Synthesis Pathway:
Pharmaceutical Relevance
Derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For instance, sulfonated analogs (e.g., methyl 4-fluoro-3-(4-morpholinylsulfonyl)benzoate) have been explored as kinase inhibitors in cancer therapy .
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